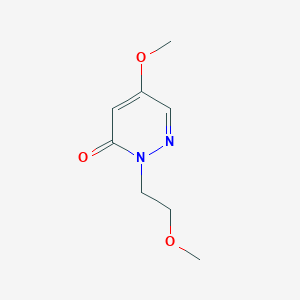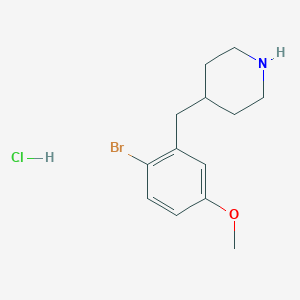
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO and a molecular weight of 320.65 g/mol . It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl group, which is further connected to the piperidine ring.
Vorbereitungsmethoden
The synthesis of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 5-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 2-position.
Formation of Benzyl Bromide: The brominated product is then converted to 2-bromo-5-methoxybenzyl bromide.
Nucleophilic Substitution: The benzyl bromide reacts with piperidine under nucleophilic substitution conditions to form 4-(2-Bromo-5-methoxybenzyl)piperidine.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.
Analyse Chemischer Reaktionen
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperidine ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by interacting with receptors, enzymes, or ion channels, leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4-Bromopiperidine: A simpler derivative with a bromine atom directly attached to the piperidine ring.
4-(2-Bromo-5-methoxybenzylidene)piperidine hydrochloride: A structurally similar compound with a benzylidene group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H19BrClNO |
|---|---|
Molekulargewicht |
320.65 g/mol |
IUPAC-Name |
4-[(2-bromo-5-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H |
InChI-Schlüssel |
QAGMPCFDSJXEIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)CC2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate](/img/structure/B8513527.png)
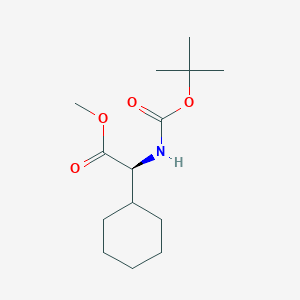
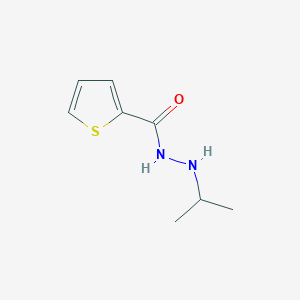
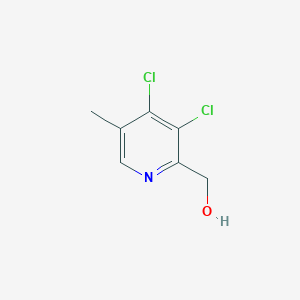
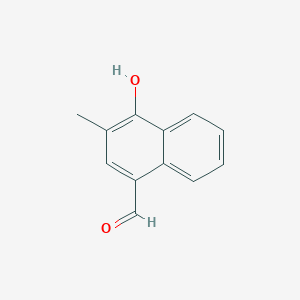
![trans 2-Isopropyl-[1,3]dioxan-5-ylamine](/img/structure/B8513576.png)
![[3-(2-nitroethenyl)phenyl] acetate](/img/structure/B8513594.png)
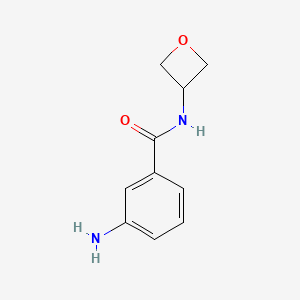
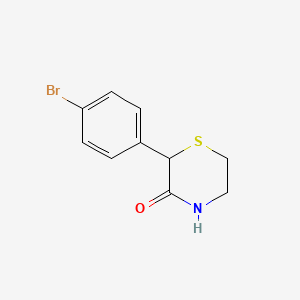
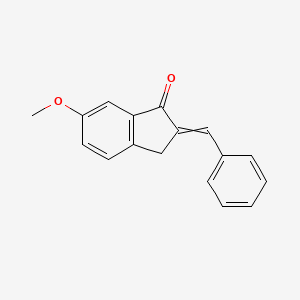
![N-{4-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-yl]phenyl}-N'-phenylurea](/img/structure/B8513613.png)
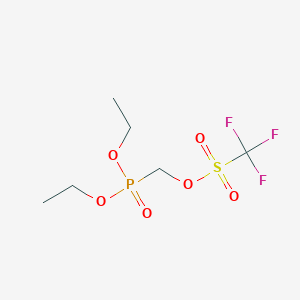
![Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8513628.png)
